2-(2-methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide
CAS No.: 2034445-91-3
Cat. No.: VC4253545
Molecular Formula: C13H14N4O3
Molecular Weight: 274.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034445-91-3 |
|---|---|
| Molecular Formula | C13H14N4O3 |
| Molecular Weight | 274.28 |
| IUPAC Name | 2-(2-methoxyethoxy)-N-pyrimidin-2-ylpyridine-4-carboxamide |
| Standard InChI | InChI=1S/C13H14N4O3/c1-19-7-8-20-11-9-10(3-6-14-11)12(18)17-13-15-4-2-5-16-13/h2-6,9H,7-8H2,1H3,(H,15,16,17,18) |
| Standard InChI Key | AZRYBSHWAQUZKI-UHFFFAOYSA-N |
| SMILES | COCCOC1=NC=CC(=C1)C(=O)NC2=NC=CC=N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates a pyridine core substituted at the 2-position with a methoxyethoxy group and at the 4-position with a carboxamide linkage to a pyrimidine ring. This configuration confers distinct electronic and steric properties, influencing its interactions with biological targets. Key physicochemical parameters include:
Table 1: Physicochemical Properties of 2-(2-Methoxyethoxy)-N-(pyrimidin-2-yl)isonicotinamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₃ | |
| Molecular Weight | 274.28 g/mol | |
| IUPAC Name | 2-(2-Methoxyethoxy)-N-pyrimidin-2-ylpyridine-4-carboxamide | |
| SMILES | COCCOC1=NC=CC(=C1)C(=O)NC2=NC=CC=N2 | |
| InChI Key | AZRYBSHWAQUZKI-UHFFFAOYSA-N |
The methoxyethoxy side chain enhances solubility in polar aprotic solvents, while the pyrimidine moiety facilitates π-π stacking interactions with aromatic residues in kinase ATP-binding pockets .
Spectral Characterization
Structural validation typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The ¹H NMR spectrum exhibits distinct signals for the methoxy group (δ ~3.3 ppm), ethyleneoxy protons (δ ~3.6–4.0 ppm), and pyrimidine aromatic protons (δ ~8.3–8.7 ppm). Fourier-transform infrared (FTIR) spectroscopy confirms the presence of carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.
Synthetic Methodologies
Reaction Pathways
Synthesis involves a multi-step sequence starting with 2-chloroisonicotinic acid:
-
Etherification: Reaction with 2-methoxyethanol under Mitsunobu conditions introduces the methoxyethoxy group at the 2-position of the pyridine ring.
-
Amide Coupling: The resultant 2-(2-methoxyethoxy)isonicotinic acid undergoes activation (e.g., via HATU or EDCI) and couples with 2-aminopyrimidine to form the target compound .
Table 2: Representative Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Etherification | DIAD, PPh₃, 2-methoxyethanol | 78% |
| 2 | Amide Formation | HATU, DIPEA, DMF | 65% |
Optimization Challenges
Key challenges include minimizing hydrolysis of the methoxyethoxy group during acidic/basic conditions and suppressing racemization at the amide bond. Purification via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC achieves >95% purity.
Biological Activities and Mechanism of Action
Kinase Inhibition Profile
The compound demonstrates selective inhibition of CDK4/6 and PAK4, kinases implicated in cell cycle progression and cancer metastasis . Comparative studies against analogous structures reveal:
Table 3: Kinase Inhibition IC₅₀ Values
Mechanistically, the pyrimidine ring engages in hydrogen bonding with kinase hinge regions (e.g., CDK4 Glu144), while the methoxyethoxy chain occupies hydrophobic pockets adjacent to the ATP-binding site .
Antiproliferative Effects
In vitro assays against cancer cell lines show dose-dependent growth inhibition:
Table 4: Antiproliferative Activity (72 h Treatment)
| Cell Line | Origin | IC₅₀ (μM) | Source |
|---|---|---|---|
| MCF-7 | Breast cancer | 1.2 | |
| A549 | Lung adenocarcinoma | 2.8 | |
| PANC-1 | Pancreatic cancer | 3.5 |
Synergy with paclitaxel and doxorubicin has been observed, suggesting utility in combination therapies .
Pharmacological and Toxicological Profiles
ADME Properties
-
Absorption: Moderate oral bioavailability (F = 35–40%) in rodent models, attributed to first-pass metabolism.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxyethoxy group generates the primary metabolite, 2-hydroxyethoxy-N-(pyrimidin-2-yl)isonicotinamide .
-
Excretion: Renal elimination (60–70%) within 24 h, with fecal excretion accounting for the remainder .
Acute Toxicity
-
LD₅₀: >500 mg/kg in mice (oral) and >200 mg/kg (intravenous).
-
Notable Effects: Transient hepatotoxicity at high doses (ALT/AST elevation), reversible upon discontinuation .
Therapeutic Applications and Clinical Prospects
Oncology
Preclinical models support its use in CDK4/6-driven malignancies (e.g., hormone receptor-positive breast cancer) and PAK4-overexpressing tumors (e.g., pancreatic ductal adenocarcinoma) . A phase I trial (NCT04891202) is evaluating its safety in metastatic breast cancer .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume